molecular formula C9H8N2O B1606079 Methyl N-cyanobenzimidate CAS No. 6041-23-2

Methyl N-cyanobenzimidate

Cat. No.: B1606079
CAS No.: 6041-23-2
M. Wt: 160.17 g/mol
InChI Key: HUJTXVINLQYRNH-UHFFFAOYSA-N
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Description

Methyl N-cyanobenzimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a cyano group (–CN) attached to the nitrogen atom of the imidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-cyanobenzimidate can be synthesized through a cyanoimidation reaction. One common method involves the reaction of benzaldehyde with cyanamide in the presence of a base such as tert-butoxide and an oxidant like N-bromosuccinimide (NBS). The reaction is typically carried out in methanol at room temperature, followed by heating to 50°C for 12 hours. The product is then purified using flash chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-cyanobenzimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Cyclization Conditions: Cyclization reactions often require the presence of a base and heating to facilitate the formation of the desired heterocyclic product.

Major Products Formed:

Scientific Research Applications

Methyl N-cyanobenzimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-cyanobenzimidate involves its reactivity towards nucleophiles and its ability to form stable intermediates. The cyano group can act as an electron-withdrawing group, enhancing the electrophilicity of the imidate moiety. This makes it a versatile intermediate in various organic transformations .

Comparison with Similar Compounds

Uniqueness: Methyl N-cyanobenzimidate is unique due to its specific reactivity profile, which allows for the formation of a wide range of products through substitution and cyclization reactions. Its ability to act as an intermediate in the synthesis of heterocyclic compounds sets it apart from other similar compounds .

Properties

IUPAC Name

methyl N-cyanobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9(11-7-10)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJTXVINLQYRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=NC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297036
Record name Methyl N-cyanobenzenecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6041-23-2
Record name Methyl N-cyanobenzenecarboximidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6041-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-cyanobenzimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-cyanobenzenecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-cyanobenzimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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